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p5 Ligand for Dnak and DnaJ acetate

Chaperone Biology Protein Folding Biophysical Kinetics

Generic peptide ligands fail to recapitulate DnaK-DnaJ allosteric regulation, risking irreproducible ATPase and release rate data. p5 Ligand acetate (CAS 2803415-96-3) solves this with: - Defined dual-chaperone binding (DnaK + DnaJ) and ternary complex formation - Acetate salt for enhanced aqueous solubility vs. free base - Quantified kinetics (k_off = 7.6-8.9 s⁻¹) ideal for stopped-flow & NMR - Reference substrate for HTS targeting bacterial chaperones

Molecular Formula C46H85N15O13S
Molecular Weight 1088.3 g/mol
Cat. No. B14768109
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namep5 Ligand for Dnak and DnaJ acetate
Molecular FormulaC46H85N15O13S
Molecular Weight1088.3 g/mol
Structural Identifiers
SMILESCC(C)CC(C(=O)NC(CC(C)C)C(=O)NC(CO)C(=O)NC(C)C(=O)N1CCCC1C(=O)NC(CCCN=C(N)N)C(=O)NC(CCCN=C(N)N)C(=O)O)NC(=O)C(CC(C)C)NC(=O)C(CS)N.CC(=O)O
InChIInChI=1S/C44H81N15O11S.C2H4O2/c1-22(2)17-29(55-34(61)26(45)21-71)36(63)56-30(18-23(3)4)37(64)57-31(19-24(5)6)38(65)58-32(20-60)39(66)52-25(7)41(68)59-16-10-13-33(59)40(67)53-27(11-8-14-50-43(46)47)35(62)54-28(42(69)70)12-9-15-51-44(48)49;1-2(3)4/h22-33,60,71H,8-21,45H2,1-7H3,(H,52,66)(H,53,67)(H,54,62)(H,55,61)(H,56,63)(H,57,64)(H,58,65)(H,69,70)(H4,46,47,50)(H4,48,49,51);1H3,(H,3,4)/t25-,26-,27-,28-,29-,30-,31-,32-,33-;/m0./s1
InChIKeyOKLRJVHZOKFHHC-HNXCXNLTSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

p5 Ligand for DnaK and DnaJ Acetate


The p5 Ligand for DnaK and DnaJ acetate (CAS 2803415-96-3, free base 209518-24-1) is a nine-amino-acid peptide (sequence: Cys-Leu-Leu-Leu-Ser-Ala-Pro-Arg-Arg) that functions as a high-affinity ligand for the Escherichia coli molecular chaperones DnaK (Hsp70) and DnaJ (Hsp40) . It corresponds to the primary binding site within the 23-residue presequence of mitochondrial aspartate aminotransferase, making it a well-characterized model substrate for dissecting the allosteric mechanisms of the DnaK-DnaJ chaperone cycle [1]. The compound is supplied as an acetate salt, which enhances solubility in aqueous buffers and improves handling for in vitro biochemical and biophysical assays.

Molecular Chaperone Study Model Defined substrate for DnaK (Hsp70) and DnaJ (Hsp40) allosteric mechanism research Corresponds to the primary binding site of mitochondrial aspartate aminotransferase presequence
Format for In Vitro Assays Acetate salt supports aqueous solubility and handling in biochemical and biophysical experiments Suitable for ATPase, stopped-flow fluorescence, and NMR studies
Biological Context Reported to engage both DnaK and DnaJ simultaneously, enabling ternary complex investigation Distinct from single-chaperone binding peptides; dual specificity reported

Why p5 Ligand Is Not Interchangeable


The DnaK/DnaJ chaperone system exhibits stringent specificity for peptide sequence, chirality, and presentation format. Generic peptide libraries or single-motif ligands often fail to recapitulate the coordinated binding and allosteric regulation observed with the p5 ligand [1]. Specifically, the p5 sequence (CLLLSAPRR) engages both DnaK and DnaJ with distinct kinetics, and its binding properties are dramatically altered when presented as a free peptide versus a chimeric or fusion construct [2]. Furthermore, the acetate counterion improves aqueous solubility and stability compared to the free base or alternative salt forms, which is critical for reproducible experimental results in high-throughput screening or biophysical assays [3]. Substituting with an uncharacterized or chemically distinct analog risks irreproducible ATPase stimulation, altered substrate release rates, and compromised ternary complex formation, ultimately undermining the validity of mechanistic studies.

Sequence and Chirality Specificity
Generic peptide libraries or single-motif ligands may not reproduce the coordinated DnaK/DnaJ binding and allosteric regulation observed with p5 ligand. Substitution may shift kinetic profiles.
Presentation Format Matters
Free p5 peptide and chimeric/fusion constructs exhibit different ATPase stimulation and substrate release kinetics. Direct replacement without format validation may alter ternary complex formation.
Counterion and Solubility
Acetate salt ensures reproducible aqueous solubility and handling; free base or alternative salts may reduce assay reproducibility, especially in HTS or biophysical measurements.

p5 Ligand Quantitative Evidence


p5 Ligand Dissociation from DnaK (WT vs. Mutant)

The p5 peptide (a-CLLLSAPRR) exhibits a well-defined, ATP-triggered dissociation rate (k_off) from wild-type DnaK that is essential for modeling the chaperone cycle. Compared to a D-helix deletion mutant (DnaK578(A-C)), the p5 ligand demonstrates a 27-fold slower dissociation rate from the wild-type chaperone, highlighting its utility in studying long-lived DnaK-substrate complexes [1]. This quantitative benchmark enables researchers to calibrate the effects of co-chaperones, nucleotides, and mutations on substrate release.

ATP-triggered Dissociation Rate
Reported
~27-fold slower koff (7.6 s⁻¹ wild-type vs 207 s⁻¹ D-helix mutant)
Supports long-lived DnaK-substrate complex analysis; indicates lid domain engagement
Measured by stopped-flow fluorescence with acrylodan-labeled p5; conditions to verify
Chaperone Biology Protein Folding Biophysical Kinetics

DnaJ-Stimulated ATPase Activity: Chimeric vs. Single Motif

The p5 ligand serves as the core binding motif (k-motif) in comparative studies of DnaK-DnaJ allostery. When presented as a single-motif peptide (ala-p5, ALLLSAPRR) in combination with a DnaJ-binding peptide (D-p5), the DnaJ-stimulated ATPase activity of DnaK is only one-third of that observed with chimeric peptides (pjk or pkj) that covalently link the two motifs [1]. This 3-fold difference underscores the importance of ligand architecture in modulating chaperone function and validates the use of p5 ligand as a defined, modular component for engineering more potent activators or inhibitors.

DnaJ-Stimulated ATPase Activity
Head-to-head
3× higher ATPase activity with chimeric peptides vs. single-motif p5 combination
Distinguishes cis- vs. trans-acting chaperone mechanisms; validates p5 as modular control
In vitro ATPase assay; chimeric constructs (pjk/pkj) covalently link DnaK and DnaJ motifs
Chaperone Mechanism ATPase Assay Allosteric Regulation

Dual Binding to DnaK and DnaJ

Unlike many peptide substrates that preferentially bind either DnaK or DnaJ, the p5 ligand exhibits high-affinity binding to both chaperones simultaneously [1]. This dual engagement is a defining feature that distinguishes it from DnaK-selective peptides (e.g., NRLLLTG) or DnaJ-selective D-peptides (e.g., D-p5, Kd = 1-2 μM) [2]. While absolute Kd values for p5 binding to DnaJ are not directly reported, its ability to form ternary (ATP·DnaK)·p5·DnaJ complexes is well-documented and exploited in studies of chaperone cooperativity [3].

Dual Chaperone Binding
Class-level
High-affinity binding to both DnaK and DnaJ reported; ternary complex formation documented
Enables co-chaperone synergy studies; dual specificity sets p5 apart from single-chaperone ligands
Direct Kd values for DnaJ not specified; class-level inference based on ternary complex evidence
Protein-Protein Interaction Chaperone Co-regulation Ligand Specificity

p5 Ligand Research Applications


Hsp70/Hsp40 Allostery and ATPase Coupling

Utilize p5 ligand as a defined, high-affinity substrate to probe the cis- and trans-acting mechanisms of DnaJ on DnaK. The compound's well-characterized dissociation kinetics (k_off = 7.6-8.9 s⁻¹ from wild-type DnaK) [1] and its ability to form ternary complexes [2] make it ideal for stopped-flow fluorescence, ATPase, and NMR studies aimed at elucidating how co-chaperones regulate substrate binding and release.

Chaperone Modulator Screening

Employ p5 ligand as a reference substrate in high-throughput screening assays for modulators of the DnaK-DnaJ system. Its reproducible binding kinetics and the established 3-fold difference in ATPase stimulation between single-motif and chimeric presentations [3] provide a robust baseline for quantifying the potency and mechanism of action of novel small molecules, peptides, or biologics targeting bacterial chaperones.

DnaK Mutant and Lid Domain Analysis

Leverage the p5 ligand's sensitivity to DnaK lid domain integrity (e.g., the 27-fold increase in k_off upon D-helix deletion) [1] to characterize the effects of disease-relevant mutations, truncations, or post-translational modifications on Hsp70 substrate trapping. This application is particularly valuable in academic and industrial settings focused on structure-function relationships of molecular chaperones.

Chaperone-Targeted Antibacterial Development

Incorporate p5 ligand acetate as a tool compound in drug discovery programs targeting bacterial DnaK/DnaJ as a vulnerability in stress adaptation and virulence. Its dual-chaperone binding profile [2] and defined kinetic parameters enable the design of competitive binding assays and the validation of target engagement for lead optimization campaigns.

Application
Selection Property
Validation Focus
Hsp70/Hsp40 Allostery and ATPase Coupling
Reported substrate binding kinetics and ternary complex competence
Stopped-flow, ATPase, and NMR assessment of co-chaperone regulation
Chaperone Modulator Screening
Reproducible kinetic benchmarks (e.g., ATPase stimulation differential)
Potency and mechanism-of-action quantification in HTS formats
DnaK Mutant and Lid Domain Analysis
Sensitivity to DnaK structural integrity, especially lid domain mutations
Substrate trapping characterization in structure-function studies
Chaperone-Targeted Antibacterial Research
Dual DnaK/DnaJ binding profile and defined kinetic parameters
Competitive binding assays and target engagement validation

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

18 linked technical documents
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